molecular formula C11H15Cl2N3 B1451505 [2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride CAS No. 1059626-12-8

[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride

Cat. No. B1451505
CAS RN: 1059626-12-8
M. Wt: 260.16 g/mol
InChI Key: SCSNUZUSLIIBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is a structure that, despite being small, has a unique chemical complexity .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C -substituted imidazoles .


Molecular Structure Analysis

Imidazole is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Imidazole derivatives have been reported to exhibit antibacterial and antimycobacterial activities . They can inhibit the growth of bacteria and mycobacteria, making them potential candidates for the development of new antibacterial drugs.

Anti-inflammatory Activity

Imidazole compounds can also exhibit anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases.

Antitumor Activity

Imidazole derivatives have shown potential in the field of oncology . They can inhibit the growth of tumor cells, suggesting their potential use in cancer treatment.

Antidiabetic Activity

Imidazole compounds have been reported to exhibit antidiabetic activities . They can potentially be used in the management of diabetes.

Anti-allergic and Antipyretic Activities

Imidazole derivatives can exhibit anti-allergic and antipyretic (fever-reducing) activities . They can potentially be used in the treatment of allergies and fever.

Antiviral and Antioxidant Activities

Imidazole compounds can also exhibit antiviral and antioxidant activities . They can potentially be used in the treatment of viral infections and in the management of oxidative stress.

Anti-amoebic and Antihelmintic Activities

Imidazole derivatives have been reported to exhibit anti-amoebic and antihelmintic activities . They can inhibit the growth of amoebae and helminths (parasitic worms), suggesting their potential use in the treatment of amoebic and helminthic infections.

Antifungal and Ulcerogenic Activities

Imidazole compounds can exhibit antifungal and ulcerogenic activities . They can potentially be used in the treatment of fungal infections and ulcers.

Mechanism of Action

Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

2-(2-phenylimidazol-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c12-6-8-14-9-7-13-11(14)10-4-2-1-3-5-10;;/h1-5,7,9H,6,8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSNUZUSLIIBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride
Reactant of Route 4
[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride
Reactant of Route 5
[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.